3-amino-N-cyclobutyl-4-methylbenzamide
Description
3-Amino-N-cyclobutyl-4-methylbenzamide (CAS: 1249180-93-5) is a benzamide derivative characterized by a cyclobutyl group attached to the amide nitrogen, a methyl substituent at the 4-position, and an amino group at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol .
Properties
IUPAC Name |
3-amino-N-cyclobutyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-5-6-9(7-11(8)13)12(15)14-10-3-2-4-10/h5-7,10H,2-4,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPXTFAGOCAIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: 3-Amino-N-cyclobutyl-4-methylbenzamide is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in medicinal chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of diseases where modulation of the immune system is beneficial.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 3-amino-N-cyclobutyl-4-methylbenzamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Cyclobutyl vs. Cyclopropyl/N-Benzyl Groups :
The cyclobutyl group introduces greater steric bulk and moderate ring strain compared to cyclopropyl or benzyl substituents. This may influence conformational flexibility and binding to biological targets . - Amino vs. In contrast, the acetylamino group (CAS 825659-21-0) reduces basicity and introduces hydrophobicity . The methoxy group (CAS 63969-05-1) offers electron-donating effects but lacks proton-donor capability .
- Chloro Substituents :
Chlorine at the 4-position (CAS 1016704-57-6) increases electronegativity and may enhance metabolic stability but could reduce solubility .
Electronic and Steric Comparisons
- Conformational Analysis: The cyclobutyl group in the target compound may enforce a non-planar amide geometry, altering π-π stacking interactions compared to planar benzyl-substituted analogs (e.g., CAS 1016704-57-6) .
- Electronic Distribution : Density-functional theory (DFT) studies suggest that exact-exchange terms in computational models improve accuracy for such systems, highlighting the importance of substituent-induced electronic perturbations .
Biological Activity
3-Amino-N-cyclobutyl-4-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
3-Amino-N-cyclobutyl-4-methylbenzamide features a cyclobutyl group attached to an amine and a benzamide structure. Its molecular formula contributes to unique properties that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | ~190.246 g/mol |
| Functional Groups | Amine, Benzamide |
The biological activity of 3-amino-N-cyclobutyl-4-methylbenzamide is primarily linked to its interactions with various biological macromolecules. Research indicates that it may act as an inhibitor in several biochemical pathways, particularly those related to cancer and neurological disorders. The compound's ability to participate in chiral hydrogen-bonding catalysis facilitates the development of asymmetric photocycloadditions, which are crucial in synthesizing chiral centers in drug development.
Therapeutic Potential
- Cancer Inhibition : Compounds with similar structural features have been studied for their potential as inhibitors in cancer pathways. Preliminary studies suggest that derivatives of 3-amino-N-cyclobutyl-4-methylbenzamide may inhibit nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various cancers due to its overexpression .
- Neurological Disorders : The compound's interaction with NNMT also suggests a role in neuroprotection, potentially linking it to therapeutic strategies for conditions like Parkinson's disease .
- Biocatalysis : This compound serves as a precursor in the enzymatic synthesis of non-natural amino acids, such as (S)-cyclopropylglycine, which are important for peptide-based drug development.
Case Studies
- Inhibition Studies : In vitro assays have demonstrated that 3-amino-N-cyclobutyl-4-methylbenzamide exhibits significant inhibitory activity against NNMT, with IC50 values indicating effective inhibition at low concentrations. For instance, compounds structurally similar to this one have shown IC50 values ranging from 17 µM to 95 µM in various studies .
- Cytotoxicity Assessments : Cytotoxicity assays conducted on cell lines have indicated that while some derivatives exhibit cytotoxic properties, the specific effects of 3-amino-N-cyclobutyl-4-methylbenzamide require further exploration to establish safety profiles and therapeutic windows .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-amino-N-cyclobutyl-4-methylbenzamide, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Cyclopropyl-4-methylbenzamide | Similar benzamide structure | Primarily studied for analgesic effects |
| 3-Amino-N-(1-cyclobutyl)-4-methylbenzamide | Cyclobutyl instead of cyclopropyl | May exhibit different pharmacological profiles |
| N-Cyclopropyl-3-fluoro-4-methylbenzamide | Fluorinated variant | Enhanced lipophilicity and metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
